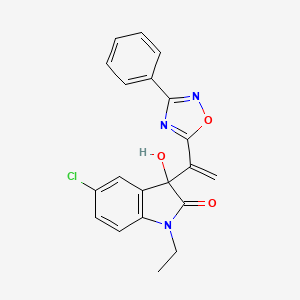
Axl-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axl-IN-12 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, which is part of the TAM (TYRO3, AXL, and MERTK) family. AXL is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL is associated with cancer progression, metastasis, and resistance to therapy .
Méthodes De Préparation
The synthesis of Axl-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Analyse Des Réactions Chimiques
Axl-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new derivatives.
Major Products: The primary products formed from these reactions are modified versions of this compound with altered pharmacokinetic and pharmacodynamic properties
Applications De Recherche Scientifique
Axl-IN-12 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of AXL kinase activity.
Biology: Helps in understanding the role of AXL in cellular processes such as migration, invasion, and immune evasion.
Medicine: Investigated for its potential in treating cancers that exhibit high AXL expression, including non-small cell lung cancer and breast cancer.
Mécanisme D'action
Axl-IN-12 exerts its effects by binding to the AXL receptor tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as epithelial-mesenchymal transition, angiogenesis, and immune evasion, ultimately reducing tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Axl-IN-12 is compared with other AXL inhibitors such as sitravatinib, bemcentinib, and dubermatinib. While all these compounds target the AXL receptor, this compound is noted for its high selectivity and potency. Unlike some other inhibitors, this compound shows minimal off-target effects on related kinases such as MERTK and TYRO3, making it a more precise therapeutic option .
Similar Compounds
Sitravatinib: A multi-kinase inhibitor targeting AXL, VEGFR, and MET.
Bemcentinib: A selective AXL inhibitor with applications in cancer therapy.
Dubermatinib: Another AXL inhibitor with a broader kinase inhibition profile
Propriétés
Formule moléculaire |
C30H30N8O3 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
N-[4-(4-amino-7-piperidin-4-ylpyrrolo[2,1-f][1,2,4]triazin-5-yl)phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |
InChI |
InChI=1S/C30H30N8O3/c31-28-27-23(16-24(37(27)34-18-33-28)20-10-12-32-13-11-20)19-6-8-21(9-7-19)35-29(39)26-25-17-41-15-14-36(25)38(30(26)40)22-4-2-1-3-5-22/h1-9,16,18,20,32H,10-15,17H2,(H,35,39)(H2,31,33,34) |
Clé InChI |
JENHOLTZFTZYPH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC(=C3N2N=CN=C3N)C4=CC=C(C=C4)NC(=O)C5=C6COCCN6N(C5=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)




![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)






